3-bromo-2-(trifluoromethyl)-2H-indazole
Description
Properties
CAS No. |
2763779-04-8 |
|---|---|
Molecular Formula |
C8H4BrF3N2 |
Molecular Weight |
265 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 2 Trifluoromethyl 2h Indazole
Direct and Indirect Synthetic Routes to the 2H-Indazole Core
The construction of the 2H-indazole ring system is a pivotal step in the synthesis of 3-bromo-2-(trifluoromethyl)-2H-indazole. Both direct and indirect routes have been developed, each with its own set of advantages and limitations. These methods often involve cyclization reactions of appropriately substituted aromatic precursors. organic-chemistry.orgacs.org
Cyclization Reactions for 2H-Indazole Formation
A variety of cyclization reactions are utilized to form the 2H-indazole core. These methods can be broadly categorized into reductive cyclizations, annulation strategies, and intramolecular cyclizations.
The Cadogan reaction is a classic and effective method for synthesizing 2H-indazoles. nih.gov This reaction typically involves the reductive cyclization of ortho-imino-nitrobenzenes. acs.org Traditionally, this transformation is carried out at high temperatures using reagents like trialkyl phosphites. nih.gov However, recent advancements have led to the development of milder reaction conditions. For instance, a one-pot synthesis has been reported where ortho-imino-nitrobenzene substrates, generated in situ from the condensation of ortho-nitrobenzaldehydes and anilines, undergo reductive cyclization promoted by tri-n-butylphosphine at a lower temperature of 80°C. organic-chemistry.orgacs.org This modified approach not only improves the safety profile but also enhances the practicality of the synthesis by avoiding the isolation of intermediates. acs.org
The mechanism of the Cadogan reaction is widely accepted to proceed through a nitrene intermediate, which is generated by the deoxygenation of the nitro group. nih.gov However, recent studies have suggested the possibility of non-nitrene pathways, with the isolation of 2H-indazole N-oxides as competent oxygenated intermediates. acs.orgescholarship.orgaub.edu.lb This discovery has led to the development of a formal Cadogan cyclization that can be performed at room temperature. acs.orgescholarship.orgaub.edu.lb
Table 1: Variants of the Cadogan Reaction for 2H-Indazole Synthesis
| Variant | Reducing Agent | Temperature | Key Features |
| Classical Cadogan | Trialkyl phosphites/phosphines | >150 °C | Harsh conditions, high temperatures. nih.gov |
| Genung's Modification | Tri-n-butylphosphine | 80 °C | Milder, one-pot procedure. organic-chemistry.orgacs.org |
| Room Temperature Cadogan | Not specified | Room Temperature | Proceeds via isolable N-oxide intermediates. acs.orgescholarship.orgaub.edu.lb |
Annulation strategies provide an alternative and often highly efficient route to the 2H-indazole core. One notable example is the [3+2] dipolar cycloaddition reaction between arynes and sydnones. nih.govorganic-chemistry.orgacs.orgacs.org This method is advantageous due to its mild reaction conditions and high yields, producing 2H-indazoles without contamination from the 1H-isomers. nih.govnih.gov The reaction proceeds through a bicyclic adduct that spontaneously extrudes carbon dioxide to form the aromatic 2H-indazole ring. nih.gov
Rhodium(III)-catalyzed annulation reactions have also emerged as a powerful tool for 2H-indazole synthesis. nih.govacs.org In one approach, N-aryl-2H-indazoles are prepared from the reaction of azobenzenes and aldehydes. nih.govacs.org This process is initiated by the rhodium(III)-catalyzed C-H bond activation of the azobenzene, followed by addition to the aldehyde and subsequent cyclization and aromatization. nih.govacs.org This method is highly functional group tolerant and can be used to synthesize a wide variety of substituted 2H-indazoles. nih.gov Furthermore, rhodium(III) catalysis can be employed in the reaction of azoxybenzenes with diazoesters or alkynes to afford 2H-indazoles. nih.gov Another rhodium(III)-catalyzed approach involves the annulation of 4-aryl-1,2,3-triazoles with internal alkynes, proceeding through a dual C(sp2)-H functionalization. nih.gov
Table 2: Annulation Strategies for 2H-Indazole Synthesis
| Annulation Strategy | Reactants | Catalyst/Reagent | Key Features |
| [3+2] Dipolar Cycloaddition | Arynes and Sydnones | TBAF | Mild conditions, high yields, excellent selectivity for 2H-isomer. nih.govnih.gov |
| Rh(III)-Catalyzed Annulation | Azobenzenes and Aldehydes | [Cp*RhCl2]2 | One-step, highly functional group compatible. nih.govacs.org |
| Rh(III)-Catalyzed Annulation | Azoxybenzenes and Diazoesters/Alkynes | Rhodium(III) catalyst | Tandem C-H activation/intramolecular annulation. nih.gov |
| Rh(III)-Catalyzed Annulation | 4-Aryl 1,2,3-Triazoles and Internal Alkynes | Rhodium(III) catalyst | Dual C(sp2)-H functionalization. nih.gov |
Intramolecular cyclization reactions are fundamental to many 2H-indazole syntheses. The mechanism often involves the formation of a key intermediate that subsequently undergoes ring closure. For instance, in the intramolecular cyclization of picrylhydrazone, the reaction proceeds to form an indazole derivative, demonstrating an efficient strategy for the preparation of certain energetic materials. rsc.org
The Dieckmann cyclization, an intramolecular version of the Claisen condensation, is another relevant mechanistic concept, although more commonly applied to the synthesis of five or six-membered rings. youtube.com This reaction involves the intramolecular condensation of a diester to form a β-keto ester, highlighting the principles of intramolecular reactions involving enolates. youtube.com
In the context of the Cadogan reaction, the initially formed ortho-imino-nitrosobenzene is a key intermediate that undergoes cyclization. nih.gov The isolation and characterization of 2H-indazole N-oxides have provided direct evidence for competent oxygenated intermediates in this process, suggesting that the cyclization can occur before complete deoxygenation of the nitro group. acs.orgescholarship.orgaub.edu.lb
Precursor Design and Synthesis for this compound
The successful synthesis of this compound is highly dependent on the careful design and synthesis of appropriate precursors. These precursors must contain the necessary bromine and trifluoromethyl substituents, or functionalities that can be readily converted to these groups.
The synthesis of halogenated and trifluoromethylated anilines is a critical starting point. For example, the preparation of compounds like 4-bromo-2-(2,2,2-trifluoroethoxy)aniline (B1400034) provides a precursor with both a bromine atom and a trifluoroethoxy group on the aromatic ring. synquestlabs.com Similarly, the synthesis of 4'-bromo-2,2,2-trifluoroacetophenone (B124021) is another route to a key brominated and trifluoromethylated aromatic building block. chemicalbook.com
The bromination of anilines is a common strategy. For instance, 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) can be synthesized by the bromination of 4-(trifluoromethoxy)aniline (B150132) in an aqueous medium. google.com The use of cupric bromide as a brominating agent offers a method for the regioselective para-bromination of anilines. google.com A three-step synthesis starting from 3-fluoro-2-methylaniline, involving bromination, ring closure, and deprotection, has been developed for the preparation of 5-bromo-4-fluoro-1H-indazole. google.com
Incorporation of the Trifluoromethyl Moiety
The introduction of a trifluoromethyl (CF3) group into a heterocyclic scaffold can be a challenging yet crucial step in the synthesis of novel compounds with enhanced biological or material properties. For the synthesis of molecules like this compound, the trifluoromethyl group can be incorporated at either the C3 position of the indazole ring or on a substituent at the N2 position.
Visible-light-promoted photoredox catalysis has emerged as a powerful tool for the regioselective C-H trifluoromethylation of 2H-indazoles. acs.orgresearchgate.net This metal-free approach utilizes a photocatalyst, such as methylene (B1212753) blue, and a trifluoromethyl source, like a hypervalent iodine reagent, to generate trifluoromethyl radicals that selectively attack the C3 position of the 2H-indazole core. acs.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance, providing a direct route to 3-(trifluoromethyl)-2H-indazoles. acs.orgresearchgate.net
Alternatively, the trifluoromethyl group can be introduced as part of a substituent at the N2 position. For instance, 2-(trifluoromethyl)phenyl-substituted 2H-indazoles have been synthesized using modifications of Cadogan's method, which involves an ultrasound-assisted one-pot synthesis. nih.gov This procedure utilizes the cyclization of a Schiff base, formed from a substituted aniline (B41778) and an aldehyde, with a reducing agent like triethyl phosphite. nih.gov
| Starting Material | Trifluoromethylating Agent | Photocatalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-2H-indazole | PIDA/Langlois reagent | Methylene blue | DCM | 83 | acs.org |
| 2-(4-Methoxyphenyl)-2H-indazole | PIDA/Langlois reagent | Methylene blue | DCM | 75 | acs.org |
| 2-(4-Chlorophenyl)-2H-indazole | PIDA/Langlois reagent | Methylene blue | DCM | 72 | acs.org |
Regioselective Functionalization Approaches for 3-Bromo and 2-(Trifluoromethyl) Substitution
Achieving the desired 3-bromo-2-(trifluoromethyl) substitution pattern on the 2H-indazole scaffold necessitates highly regioselective synthetic methods. This involves controlling the position of bromination and the introduction of the trifluoromethyl group.
While Directed Ortho-Metalation (DoM) is a powerful technique for the functionalization of aromatic and heterocyclic systems, direct C3-bromination of 2H-indazoles is more commonly achieved through electrophilic substitution. An efficient and novel protocol for the C3-bromination of indazoles involves ultrasound-assisted C-H bond cleavage. nih.gov This method employs a bromine source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and can be performed under mild, ultrasound-assisted conditions, leading to site-specific 3-bromo products in short reaction times. nih.gov Notably, this transformation is tolerant of various functional groups, including electron-withdrawing groups like trifluoromethyl, as demonstrated by the successful bromination of a 2H-indazole bearing a CF3 group. nih.gov
| Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-2H-indazole | DBDMH | Ethanol (B145695) | Ultrasonic (40 kHz/50 W), 30 min | >95 | nih.gov |
| 2-(4-Methoxyphenyl)-2H-indazole | DBDMH | Ethanol | Ultrasonic (40 kHz/50 W), 30 min | 85 | nih.gov |
| 2-(4-(Trifluoromethyl)phenyl)-2H-indazole | DBDMH | Ethanol | Ultrasonic (40 kHz/50 W), 30 min | 82 | nih.gov |
The synthesis of 2-aryl-2H-indazoles, including those with a 2-(trifluoromethyl)phenyl substituent, can be achieved through various methods that control the regioselectivity of the N-arylation. One-pot, three-component reactions catalyzed by copper offer a straightforward route. organic-chemistry.orgscilit.com These methods typically involve the reaction of a 2-bromobenzaldehyde, a primary amine (such as 2-(trifluoromethyl)aniline), and an azide (B81097) source, with the copper catalyst playing a key role in the C-N and N-N bond formations. organic-chemistry.orgscilit.com
Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes also provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov This method demonstrates high functional group compatibility and allows for the preparation of a wide variety of differently substituted indazoles. nih.gov
The selective synthesis of 2H-indazoles over their 1H-isomers is a common challenge in indazole chemistry. Several strategies have been developed to control this regioselectivity. The [3+2] dipolar cycloaddition of arynes and sydnones offers a rapid and efficient route to 2H-indazoles with excellent selectivity under mild reaction conditions. nih.gov
Furthermore, transition-metal-catalyzed reactions have been optimized to favor the formation of the 2H-isomer. For example, Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes specifically yields N-aryl-2H-indazoles. nih.gov Similarly, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been shown to produce 2H-indazoles. organic-chemistry.org The choice of catalyst and reaction conditions is therefore critical in directing the cyclization to afford the desired 2H-indazole core.
Catalytic Systems and Reaction Conditions
The synthesis of functionalized indazoles heavily relies on the development of efficient catalytic systems and the optimization of reaction conditions. Both rhodium and copper catalysts have proven to be particularly effective in constructing the 2H-indazole scaffold.
Rhodium(III)-catalyzed reactions are highly versatile for the synthesis of 2H-indazoles. A notable example is the formal [4+1] annulation of azobenzenes and aldehydes, which proceeds via a Rh(III)-catalyzed C-H bond activation followed by cyclization. nih.gov This method is compatible with a broad range of substrates. nih.gov Another Rh(III)-catalyzed approach involves the double C-H activation of aldehyde hydrazones, leading to functionalized 1H-indazoles, which highlights the diverse reactivity that can be achieved with rhodium catalysts by tuning the starting materials and reaction conditions. rsc.orgrsc.org
Copper-catalyzed syntheses offer a cost-effective and efficient alternative for the preparation of 2H-indazoles. One-pot, three-component reactions using a copper catalyst, a 2-bromobenzaldehyde, a primary amine, and sodium azide are well-established. organic-chemistry.org These reactions can be performed with copper(I) oxide nanoparticles as the catalyst under ligand-free conditions, making the process more environmentally friendly. organic-chemistry.org Copper catalysts also play a crucial role in the intramolecular N-N bond formation in the synthesis of 2H-indazoles from other precursors. nih.gov
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| [RhCp*Cl2]2/AgSbF6 | C-H activation/annulation of azobenzenes and aldehydes | High regioselectivity for 2H-isomers, broad substrate scope | nih.gov |
| Cu2O nanoparticles | One-pot three-component reaction | Ligand-free, heterogeneous catalyst, environmentally friendly | organic-chemistry.org |
| Copper(I) salt | Intramolecular hydroamination of 2-alkynylazobenzenes | Single-step C-N bond formation | nih.gov |
Organocatalysis and Metal-Free Synthetic Pathways
The move away from transition-metal catalysis aims to reduce costs, toxicity, and metallic contamination in final products. Organocatalysis and other metal-free approaches offer elegant solutions for the functionalization of heterocyclic cores like indazole.
A plausible metal-free route to this compound involves a two-step sequence: first, the N-trifluoromethylation of the indazole ring, followed by a selective C3-bromination. While the direct N-trifluoromethylation of indazole itself is a specialized area, methods for the N-trifluoromethylation of various nitrogen-containing heterocycles have been developed, often employing hypervalent iodine reagents or other electrophilic CF₃ sources under metal-free conditions. mdpi.com
Following the formation of the 2-(trifluoromethyl)-2H-indazole intermediate, the subsequent C3-bromination can be achieved using metal-free protocols. Research has demonstrated the efficient C3-bromination of indazole derivatives using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. nih.govresearchgate.net One particularly effective method involves the ultrasound-assisted bromination of 2-substituted-2H-indazoles with DBDMH in ethanol. nih.govrsc.org This approach is rapid, often completed in 30 minutes at a mild temperature of 40 °C, and avoids the use of any metal catalysts. nih.gov Mechanistic studies suggest this specific transformation does not proceed via a radical pathway, highlighting a direct electrophilic C-H functionalization at the electron-rich C3 position of the indazole ring. nih.gov
These pathways demonstrate the feasibility of producing the target compound without reliance on traditional heavy metal catalysts, thereby simplifying purification and reducing environmental impact.
Photoredox Catalysis for C-H Functionalization
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. frontiersin.org This methodology is particularly well-suited for C-H functionalization, offering a direct and atom-economical route to modify complex molecules. sigmaaldrich.com For the synthesis of this compound, photoredox catalysis provides an advanced strategy for the crucial C3-bromination step on a 2-(trifluoromethyl)-2H-indazole precursor.
A notable development is the organocatalytic photoredox bromination of arenes and heteroarenes. researchgate.net In a relevant study, various indazole derivatives were successfully brominated at the C3 position using N-bromosuccinimide (NBS) as the bromine source and an organic dye, such as erythrosine B, as the photocatalyst. researchgate.net The proposed mechanism involves the photocatalyst absorbing visible light and entering an excited state. It then activates the NBS, increasing the electrophilicity of the bromine atom. This "activated" bromine can then react directly with the electron-rich C3 position of the indazole ring. This method avoids harsh reagents and proceeds under ambient temperature, showcasing its utility for late-stage functionalization. researchgate.net
While many photoredox methods focus on trifluoromethylation, they typically target the C3 position, which would lead to a different isomer. rsc.orgnih.gov However, these studies contribute to the understanding of radical processes involving the indazole core. The photoredox-catalyzed C3-bromination, however, offers a direct and highly relevant pathway for the synthesis of this compound. This approach leverages the innate reactivity of the indazole C3-H bond, activated by a photocatalyst, to achieve the desired transformation efficiently. researchgate.net
Solvent Effects, Temperature Optimization, and Reaction Kinetics
The efficiency and selectivity of synthetic transformations are profoundly influenced by reaction parameters such as solvent, temperature, and reaction time. The optimization of these factors is a critical step in developing robust synthetic methodologies for compounds like this compound.
Solvent Effects: The choice of solvent is crucial in catalysis, affecting catalyst solubility, reagent stability, and the energy of transition states. In photoredox catalysis, the solvent can influence the lifetime and energy of the excited state of the photocatalyst. Optimization studies for the functionalization of indazoles have screened a variety of solvents. For instance, in a visible-light-driven carbamoylation of 2H-indazoles, acetonitrile (B52724) (MeCN) was found to be the optimal solvent, outperforming others like DMF, DMSO, and toluene. frontiersin.org In contrast, the ultrasound-assisted C3-bromination of indazoles proceeded efficiently in ethanol (EtOH). nih.gov
Temperature Optimization: Many modern catalytic methods, particularly photoredox catalysis, can operate at ambient temperatures, which is a significant advantage. However, temperature can still be a key variable to optimize. The ultrasound-assisted bromination of indazoles was optimized at a mild 40 °C. nih.gov For the combined gold and photoredox-catalyzed synthesis of 3-alkenyl-2H-indazoles, the optimal temperature was found to be 30 °C. d-nb.info These examples show that even for energy-efficient processes, fine-tuning the temperature can maximize yield and minimize side reactions.
Reaction Kinetics: The reaction time is a direct measure of the reaction kinetics. Advanced catalytic methods often lead to significantly reduced reaction times. The ultrasound-assisted bromination of indazoles is notably rapid, with reactions completing in just 30 minutes. nih.govrsc.org Photocatalytic reactions are typically run until the starting material is consumed, which can range from a few hours to 24 hours, depending on the specific substrates and catalyst efficiency. frontiersin.orgd-nb.info
The table below summarizes optimization data from analogous reactions on the indazole scaffold, illustrating the typical parameters investigated.
| Reaction Type | Optimal Solvent | Optimal Temperature (°C) | Reaction Time | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted C3-Bromination | EtOH | 40 | 30 min | nih.gov |
| Visible-Light C3-Carbamoylation | MeCN | Room Temp | 12 h | frontiersin.org |
| Gold/Photoredox C3-Alkenylation | MeCN | 30 | 16 h | d-nb.info |
Green Chemistry Considerations in the Synthesis of this compound
Green chemistry principles are integral to modern synthetic design, aiming to minimize environmental impact through resource efficiency and waste reduction.
Atom Economy and Reaction Efficiency
Atom economy is a core concept of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. acs.org Synthetic strategies with high atom economy are inherently more efficient and produce less waste.
The advanced methodologies discussed for synthesizing this compound, particularly those involving direct C-H functionalization, exhibit excellent atom economy. mt.com In a C-H bromination reaction, the only theoretical byproduct is a molecule of acid (HBr), which comes from the abstracted proton and the bromine source's counter-ion. This contrasts sharply with classical cross-coupling methods, which might require a pre-functionalized starting material (e.g., 3-iodo-2-(trifluoromethyl)-2H-indazole). In such a case, the entire iodo-group would be lost as a leaving group, leading to significant atomic waste. By targeting the C-H bond directly, the need for pre-functionalization is eliminated, maximizing the incorporation of atoms from the starting materials into the product and reducing the number of synthetic steps. sigmaaldrich.comacs.org
Environmentally Benign Solvents and Reagents
The selection of solvents and reagents is a critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into greener alternatives is a major focus.
Solvents: For the synthesis of indazole derivatives, greener solvent choices are being explored. Dimethyl carbonate (DMC) has been identified as an environmentally benign solvent and reagent. unive.itlu.seresearchgate.net It is non-toxic, biodegradable, and can be produced via green processes. unive.itrsc.org Its application as a solvent in photocatalytic reactions of indazole derivatives has been reported, highlighting its potential to replace less desirable solvents like DMF or chlorinated hydrocarbons. nih.gov Additionally, the use of recoverable ionic liquids in the photoredox trifluoromethylation of 2H-indazoles presents another green alternative, allowing for solvent recycling. rsc.org
Reagents: The shift from hazardous reagents to safer alternatives is another key green consideration. For the bromination step, using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is preferable to using elemental bromine (Br₂), which is highly toxic and corrosive. nih.govresearchgate.net Furthermore, the use of visible light as a traceless "reagent" in photoredox catalysis to drive reactions at ambient temperature is a fundamentally green approach, reducing the energy consumption associated with high-temperature reactions. frontiersin.org
Chemical Reactivity and Derivatization of the 3 Bromo 2 Trifluoromethyl 2h Indazole Scaffold
Transformations of the Bromo Group at C3
The bromine atom at the C3 position of the indazole ring is the primary site for functionalization. Its reactivity is modulated by the electron-deficient nature of the indazole core, which is further enhanced by the N2-trifluoromethyl group. This allows for a range of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metalation reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C3-bromo group of the indazole serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the indazole C3 position and various aryl or vinyl groups using an organoboron reagent. While specific studies on 3-bromo-2-(trifluoromethyl)-2H-indazole are not extensively documented, the Suzuki-Miyaura coupling of other 3-bromoindazoles is well-established. researchgate.net For instance, the coupling of NH-free 3-bromoindazoles with boronic acids proceeds efficiently under microwave irradiation using catalysts like Pd(PPh₃)₄ with a base such as Cs₂CO₃ in a mixed solvent system. researchgate.net The reaction is also effective for N-alkyl and N-acyl protected 5-bromoindazoles, indicating that the N2-CF₃ group in the target molecule would be compatible with these conditions. nih.gov The electron-withdrawing nature of the CF₃ group is expected to facilitate the initial oxidative addition step of the palladium catalyst to the C-Br bond.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C3-bromoindazole with terminal alkynes, introducing an alkynyl moiety. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govscirp.org Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The reaction is widely used for functionalizing bromo-substituted heterocycles, including 2-amino-3-bromopyridines and bromo-cyanofluoro pyridines, demonstrating its tolerance for various functional groups and electron-deficient rings. scirp.orgsoton.ac.uk Given this precedent, this compound is expected to be a suitable substrate for Sonogashira coupling.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds, allowing the introduction of a wide array of primary and secondary amines at the C3 position. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction has been successfully applied to unprotected five-membered heterocyclic bromides, including 3-bromo-1H-pyrazoles, using a palladium precatalyst, a suitable ligand (e.g., L4, a biaryl phosphine), and a strong base like LHMDS. nih.govacs.org The scope includes electron-rich, electron-deficient, and heteroaromatic amines, and the reaction tolerates functional groups like trifluoromethyl on the amine partner. nih.govacs.org This suggests a high probability of success for the amination of this compound.
| Reaction | Catalyst System | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | DME/H₂O or Dioxane/EtOH/H₂O | 80-140 °C, often under microwave irradiation | researchgate.netnih.gov |
| Sonogashira | Pd(PPh₃)₄/CuI or Pd(CF₃COO)₂/PPh₃/CuI | Et₃N or other amine bases | THF or DMF | Room temperature to 100 °C | scirp.orgsoton.ac.uk |
| Buchwald-Hartwig | Palladium precatalyst (e.g., P4) with a biaryl phosphine (B1218219) ligand (e.g., L4) | LHMDS or NaOtBu | THF | Room temperature to 80 °C | nih.gov |
The N2-trifluoromethyl group is a powerful electron-withdrawing group, which significantly reduces the electron density of the indazole ring system. This electronic effect strongly activates the C3 position towards nucleophilic attack, making the bromo group susceptible to displacement via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
In SNAr reactions, a nucleophile attacks the electron-deficient carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide ion restores aromaticity and yields the substituted product. The viability of SNAr is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring. The N-CF₃ group on the indazole is analogous to the nitro groups often used to promote SNAr on benzene (B151609) rings.
Studies on related trifluoromethylated heterocyclic systems, such as 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazoles, have demonstrated successful SNAr reactions with various nucleophiles, including amines (e.g., morpholine, substituted anilines) and thiols (e.g., ethyl 2-mercaptoacetate). mdpi.com These reactions confirm that a halogen positioned on an electron-poor, CF₃-substituted heterocyclic ring can be readily displaced by nucleophiles, often requiring only gentle heating and a suitable base. mdpi.com Therefore, this compound is a prime candidate for SNAr reactions with a variety of nucleophiles like alkoxides, thiolates, and amines.
Metal-halogen exchange is a fundamental organometallic reaction that can convert the C3-bromo group into a more reactive organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This transformation opens the door to subsequent reactions with a wide range of electrophiles.
The most common method is lithium-halogen exchange, which involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, usually at low temperatures. harvard.eduprinceton.edu The rate of exchange generally follows the trend I > Br > Cl, making the C3-bromo group well-suited for this reaction. wikipedia.orgprinceton.edu The resulting 2-(trifluoromethyl)-2H-indazol-3-yl-lithium is a potent nucleophile that can react with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or disulfides (to form thiols).
It is important to perform these reactions under cryogenic conditions to prevent side reactions, such as the decomposition of the organolithium intermediate or attack on the trifluoromethyl group. nih.gov The successful lithiation of bromo-substituted heterocycles, even those with acidic protons, has been reported, highlighting the versatility of this method. nih.govias.ac.in
Reactivity of the Trifluoromethyl Group at N2
A key feature of the N-CF₃ group in azole systems is its remarkable stability. While N-trifluoromethyl amines are often susceptible to hydrolysis, N-trifluoromethyl azoles, including pyrazoles and imidazoles, exhibit excellent stability in aqueous media across a range of pH values. mdpi.comnih.govacs.org This stability is attributed to the electronic nature of the azole ring, which moderates the properties of the N-CF₃ bond. This high hydrolytic and metabolic stability makes the N-CF₃ motif particularly attractive for applications in drug discovery, where resistance to metabolic degradation is crucial. mdpi.comenamine.net The group is also generally resistant to common reducing agents.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.govnih.gov Its strong inductive (-I) effect significantly lowers the electron density across the entire indazole ring system. This has several important consequences:
Activation for Nucleophilic Attack: As discussed in section 3.1.2, the electron withdrawal by the N-CF₃ group makes the heterocyclic ring electron-deficient, which is the primary reason for the enhanced reactivity of the C3-bromo group towards SNAr. mdpi.com
Deactivation for Electrophilic Attack: Conversely, the reduced electron density deactivates the indazole ring towards electrophilic aromatic substitution (e.g., nitration, halogenation on the benzene portion). Such reactions would require harsh conditions, if they proceed at all.
Modified Physicochemical Properties: The N-CF₃ group significantly increases the lipophilicity (fat-solubility) of the molecule compared to its N-CH₃ or N-H counterparts. mdpi.comnih.gov It also impacts the basicity of the nitrogen atoms in the ring, making them less prone to protonation. nih.gov These modifications can have a profound effect on a molecule's biological activity and pharmacokinetic properties.
| Property | Effect of N-CF₃ Group | Consequence | Reference |
|---|---|---|---|
| Electronic Effect | Strongly electron-withdrawing (-I effect) | Reduces electron density of the indazole ring system. | nih.govnih.gov |
| Reactivity towards Nucleophiles | Activates the ring for SNAr at C3. | Facilitates displacement of the C3-bromo group. | mdpi.com |
| Reactivity towards Electrophiles | Deactivates the ring for electrophilic substitution. | Makes reactions like nitration or Friedel-Crafts difficult. | nih.gov |
| Chemical Stability | High hydrolytic and metabolic stability. | Resistant to degradation, useful for medicinal chemistry. | mdpi.comnih.govacs.org |
| Physicochemical Properties | Increases lipophilicity, lowers basicity. | Alters solubility, membrane permeability, and receptor binding. | mdpi.comnih.gov |
Functionalization of the Indazole Ring System
The functionalization of the 2H-indazole core is a critical area of research for developing new molecules with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The this compound variant presents a unique electronic and steric environment that dictates its reactivity towards various chemical transformations.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) reactions on the indazole ring system primarily occur on the fused benzene ring. The directing effects of the substituents on the indazole nucleus determine the regioselectivity of these reactions. For this compound, the pyrazole (B372694) part of the heterocycle acts as a deactivating group on the benzene ring, making it less reactive towards electrophiles than benzene itself.
C-H Functionalization Strategies
Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds as an efficient way to modify complex molecules. researchgate.netresearchgate.netrsc.org For the this compound scaffold, the C3 position is already occupied by a bromine atom. Therefore, C-H functionalization strategies would target the C-H bonds of the fused benzene ring (C4, C5, C6, and C7).
Recent studies have highlighted various transition-metal-catalyzed C-H functionalization reactions on the 2H-indazole core. researchgate.netrsc.org For instance, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes has been used to synthesize N-aryl-2H-indazoles. nih.govacs.org While this is a synthetic method, the principles of directed C-H activation are relevant. In the context of this compound, direct C-H functionalization would likely require a directing group to achieve regioselectivity. Without a specific directing group, a mixture of products from functionalization at the different C-H positions on the benzene ring would be expected. Some success has been reported in the site-selective C-H nitration of 2H-indazoles at the C7 position using iron(III) nitrate. researchgate.net This suggests that even without a strong directing group, some level of regioselectivity can be achieved.
Furthermore, visible-light-promoted photoredox catalysis has emerged as a powerful tool for the C-H trifluoromethylation of 2H-indazoles at the C3 position. acs.orgresearchgate.netrsc.org Since the target compound is already brominated at C3, this specific reaction is not directly applicable for further functionalization at this site but showcases the reactivity of the indazole core under photocatalytic conditions.
N-Functionalization and Protecting Group Chemistry
The nitrogen at the N2 position of the subject compound is already functionalized with a trifluoromethyl (CF3) group. This N-CF3 moiety is generally considered a stable functional group rather than a protecting group. Research into N-trifluoromethyl azoles has shown that they possess excellent aqueous stability, in contrast to N-trifluoromethyl amines which are more prone to hydrolysis. nih.gov This stability makes the N-CF3 group a desirable feature for introducing trifluoromethyl groups into biologically active molecules. nih.gov
The chemistry of the N-CF3 group itself is an area of growing interest. While it is generally stable, its strong electron-withdrawing nature significantly influences the electronic properties of the indazole ring. The replacement or modification of the N-CF3 group would be a challenging chemical transformation. In the broader context of indazole chemistry, N-alkylation is a common reaction, often used to introduce various substituents. For instance, 1H-indazoles can be selectively N2-alkylated using alkyl 2,2,2-trichloroacetimidates in the presence of an acid promoter. organic-chemistry.org However, applying such methods to displace the existing N-CF3 group in this compound is not a straightforward process and would likely require harsh reaction conditions, if possible at all.
Formation of Polycyclic Systems and Fused Ring Structures Incorporating the Indazole Core
The this compound scaffold is a valuable building block for the synthesis of more complex polycyclic and fused-ring systems. nih.gov The bromine atom at the C3 position serves as a versatile handle for various cross-coupling and cyclization reactions.
One common strategy involves intramolecular cyclization. For example, a suitably substituted side chain attached at the N1 position or on the benzene ring could undergo an intramolecular reaction with the C3-bromo position to form a new ring. While direct examples involving this compound are scarce, related transformations have been reported. For instance, tandem reactions involving O-H insertion followed by base-promoted cyclization have been used to create spirocyclic systems, although attempts to use bromo-substituted substrates for intramolecular substitution were not always successful. beilstein-journals.org Boron tribromide (BBr3) has been used to promote polycyclization reactions, where a bromo substituent can facilitate the final annulation step. nih.gov
Furthermore, transition-metal-free methodologies have been developed for constructing pyrazoloquinazolinone derivatives from in-situ generated diazo intermediates, which then undergo intramolecular 1,3-dipolar cycloaddition and ring expansion. rsc.org The "precursor approach," involving the late-stage extrusion of chalcogen fragments, has also emerged as a powerful tool for accessing a variety of π-conjugated polycyclic structures. beilstein-journals.org These advanced strategies could potentially be adapted to the this compound core to construct novel fused heterocyclic systems. For example, the bromine at C3 could be a site for introducing a side chain via a cross-coupling reaction, which could then undergo a subsequent intramolecular cyclization to build a new fused ring.
Spectroscopic and Advanced Analytical Characterization Techniques for 3 Bromo 2 Trifluoromethyl 2h Indazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, chemists can map out the molecular skeleton and confirm the connectivity of atoms.
The ¹H NMR spectrum of 3-bromo-2-(trifluoromethyl)-2H-indazole is expected to show four distinct signals in the aromatic region, corresponding to the protons on the fused benzene (B151609) ring (H4, H5, H6, and H7). The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atom at position 3 and the trifluoromethyl group on the indazole ring system. nih.gov The signals would likely appear as multiplets, with their splitting patterns determined by spin-spin coupling (J-coupling) with adjacent protons. For instance, H4 and H7 would likely appear as doublets, while H5 and H6 would be expected to be more complex multiplets, likely triplets of doublets or similar patterns, due to coupling with their respective neighbors. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H4 | 7.70 - 7.90 | d | ~8.5 |
| H5 | 7.20 - 7.40 | t or ddd | ~7.0, ~8.5 |
| H6 | 7.45 - 7.65 | t or ddd | ~7.0, ~8.5 |
| H7 | 7.60 - 7.80 | d | ~8.5 |
Note: Predicted values are based on analyses of similar substituted indazole derivatives. nih.govchemicalbook.com
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated. The spectrum would feature signals for the seven carbons of the indazole core and one for the trifluoromethyl carbon. The carbon atom bonded to the bromine (C3) is expected to have a chemical shift in the range of 115-125 ppm. The trifluoromethyl carbon (CF₃) would appear as a characteristic quartet due to coupling with the three fluorine atoms. rsc.orgamazonaws.com The remaining aromatic carbons would resonate in the typical downfield region for aromatic systems.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JC-F) |
|---|---|---|
| C3 | 115 - 125 | s |
| C3a | 145 - 150 | q |
| C4 | 120 - 125 | s |
| C5 | 128 - 132 | s |
| C6 | 123 - 127 | s |
| C7 | 110 - 115 | s |
| C7a | 120 - 125 | s |
| CF₃ | 118 - 124 | q (¹JC-F ≈ 270-280 Hz) |
Note: Predicted values are based on analyses of similar substituted indazole and trifluoromethyl-containing heterocyclic compounds. nih.govrsc.org
¹⁹F NMR is a highly sensitive technique specifically used to detect fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp singlet. rsc.org This singlet corresponds to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. Its chemical shift, typically in the range of -60 to -70 ppm (relative to CFCl₃), is characteristic of a CF₃ group attached to a nitrogen atom within a heterocyclic system, providing unambiguous confirmation of this functional group's presence. rsc.orgrsc.org
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between adjacent protons on the aromatic ring (e.g., H4-H5, H5-H6, H6-H7), confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. sdsu.edu It allows for the unambiguous assignment of each aromatic carbon signal by linking it to its corresponding, and previously assigned, proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons over two or three bonds. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:
Correlations from aromatic protons (H4, H7) to the quaternary carbons (C3a, C7a), which define the fusion of the benzene and pyrazole (B372694) rings.
A correlation from the H4 proton to the C3 carbon, confirming the position of the bromine atom.
Crucially, long-range coupling between the fluorine atoms of the CF₃ group and the C3a carbon would definitively establish the 2-(trifluoromethyl) substitution pattern. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between nuclei. While less critical for this relatively rigid structure, it could be used to confirm through-space relationships between, for example, the CF₃ group and the H7 proton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₈H₄BrF₃N₂), the exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern characteristic of a monobrominated compound, showing two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M(⁷⁹Br)]⁺ | C₈H₄⁷⁹BrF₃N₂ | 263.9513 |
| [M(⁸¹Br)]⁺ | C₈H₄⁸¹BrF₃N₂ | 265.9493 |
| [M(⁷⁹Br)+H]⁺ | C₈H₅⁷⁹BrF₃N₂ | 264.9583 |
| [M(⁸¹Br)+H]⁺ | C₈H₅⁸¹BrF₃N₂ | 266.9562 |
Note: Calculated values provide a precise target for experimental verification. uni.lu
Fragmentation Pathways and Structural Information
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization, typically through electron impact (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), it undergoes characteristic fragmentation.
The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's exact molecular weight. Due to the presence of bromine, this peak would appear as a doublet (M⁺ and M+2⁺) with nearly equal intensity, a characteristic isotopic signature for bromine (⁷⁹Br and ⁸¹Br).
The primary fragmentation pathways are predictable based on the strengths of the chemical bonds and the stability of the resulting fragments. Key fragmentation events would likely include:
Loss of the Trifluoromethyl Group: Cleavage of the N-CF₃ bond would result in a significant fragment ion [M - CF₃]⁺. This is often a favorable pathway due to the stability of the CF₃ radical.
Loss of Bromine: The C-Br bond can also cleave, leading to the formation of an ion at [M - Br]⁺.
Ring Fragmentation: The indazole ring itself can undergo cleavage, although this typically results in lower intensity fragments compared to the loss of the primary substituents.
The study of fragmentation patterns in related indazole cannabinoids and other heterocyclic compounds supports these predicted pathways, where the initial loss of substituents from the core ring system is a dominant feature. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of these fragments with high accuracy, further confirming the fragmentation assignments. mdpi.com
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M - Br]⁺ | Loss of a bromine atom |
| [M - CF₃]⁺ | Loss of the trifluoromethyl group |
| [C₇H₄N₂Br]⁺ | Fragment resulting from N-CF₃ bond cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. mpg.de For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure.
The key vibrational modes expected are:
C-F Stretching: The trifluoromethyl group will produce very strong and characteristic absorption bands, typically in the region of 1100-1350 cm⁻¹. nist.govrsc.org
Aromatic C=C and C=N Stretching: The indazole ring system will show multiple bands in the 1450-1620 cm⁻¹ region, which are characteristic of aromatic and heteroaromatic ring systems.
Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bond vibration is expected to appear in the lower frequency "fingerprint" region, generally between 500 and 650 cm⁻¹.
The absence of a broad N-H stretching band (typically around 3300 cm⁻¹) would confirm that the indazole is substituted at the N-2 position, consistent with the 2H-indazole structure. mpg.de
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |
| Aromatic C=C/C=N | Ring Stretching | 1450 - 1620 | Medium to Strong |
| C-F (CF₃ group) | Stretching | 1100 - 1350 | Very Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the conjugated indazole ring system. researchgate.net
The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would likely show one or more strong absorption bands in the UV region, generally between 200 and 400 nm. The exact position and intensity of these bands (λmax) are influenced by the substituents on the aromatic ring. The bromine atom and the trifluoromethyl group, acting as auxochromes, can cause shifts in the absorption maxima compared to the unsubstituted 2H-indazole. Studies on related 2-phenyl-2H-indazole derivatives show strong absorption bands in the 250-350 nm range, which provides a relevant comparison. nih.govresearchgate.net
Fluorescence spectroscopy, which measures the emission of light from a molecule after it has been excited by absorbing UV or visible light, could also be applied. While not all aromatic compounds are highly fluorescent, the rigid, planar structure of the indazole ring could potentially give rise to fluorescent behavior. Such studies would provide further insight into the electronic structure and excited states of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it would be possible to determine its exact solid-state structure.
This analysis would yield a wealth of information, including:
Precise bond lengths and bond angles for all atoms in the molecule.
The planarity of the indazole ring system.
The conformation and orientation of the trifluoromethyl group relative to the ring.
Information on intermolecular interactions in the crystal lattice, such as π-stacking or halogen bonding, which dictate the crystal packing.
While this technique provides unparalleled structural detail, it is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging process.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods used for the analysis of indazole derivatives. nih.govshimadzu.com
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity assessment and can also be used for purification on a preparative scale. For a compound like this compound, a reversed-phase HPLC method would typically be employed.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar surface.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol (B129727) is standard. mdpi.com A UV detector would be used to monitor the elution of the compound, which would appear as a sharp peak at a characteristic retention time. Impurities would appear as separate peaks, and their percentage area can be used to quantify the purity of the main compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. gdut.edu.cn This method is ideal for volatile and thermally stable compounds. This compound is expected to be suitable for GC-MS analysis. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or HP-5 column) before entering the mass spectrometer, where it is fragmented and detected, providing both retention time and mass spectral data for definitive identification. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2H-indazole |
In-Depth Computational Analysis of this compound Currently Unavailable in Publicly Accessible Research
A comprehensive computational and theoretical investigation of the chemical compound this compound, as specified in the requested article outline, cannot be generated at this time. Extensive searches of publicly available scientific literature and chemical databases have not yielded specific studies containing the detailed quantum chemical calculations required to fulfill the user's request.
The user's request stipulated a detailed article covering Density Functional Theory (DFT) studies on molecular geometry and electronic structure, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential (MEP) surface analysis, and simulations of NMR, IR, and UV-Vis spectra for this compound. While computational studies on various other indazole derivatives exist, providing insights into the structural and electronic properties of this class of compounds, specific data for the this compound isomer is not present in the accessed resources.
Theoretical chemistry and computational modeling are powerful tools for predicting the properties of molecules. asianresassoc.org For instance, DFT calculations are widely used to determine the optimized molecular geometry, bond lengths, and bond angles of complex organic structures. researchgate.net Furthermore, FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic transitions. nih.gov MEP maps are also valuable for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. asianresassoc.org
Simulations of spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, are also standard components of computational studies and are invaluable for interpreting experimental results. asianresassoc.orgresearchgate.net
Although general methodologies for these types of computational investigations are well-established, and studies on related compounds like other bromo- or trifluoromethyl-substituted indazoles have been published, the specific computational data set for this compound is not available. mdpi.comacs.org The synthesis of various 2H-indazoles has been documented, but detailed theoretical examinations for every synthesized derivative are not always performed or published. researchgate.netorganic-chemistry.org
Therefore, the requested article focusing solely on the computational and theoretical investigations of this compound cannot be provided at this time due to a lack of available specific data.
Computational and Theoretical Investigations of 3 Bromo 2 Trifluoromethyl 2h Indazole
Reaction Mechanism Elucidation via Computational Modeling
Density Functional Theory (DFT) is a primary tool for investigating reaction mechanisms, offering a balance between computational cost and accuracy. For indazole systems, DFT calculations can map out potential energy surfaces, identify intermediates and transition states, and determine the energetics of different reaction pathways.
Transition state theory is fundamental to understanding the kinetics of a chemical reaction. Computational modeling allows for the precise location of transition state structures and the calculation of their associated activation energies (activation barriers). While specific transition state analyses for the synthesis of 3-bromo-2-(trifluoromethyl)-2H-indazole are not extensively documented in the literature, principles can be drawn from studies of similar heterocyclic systems.
For instance, in the synthesis of related indazoles, DFT calculations are used to model the energy profiles of various reaction pathways. These calculations typically involve geometry optimization of reactants, products, and proposed transition states. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. The calculated activation barrier, the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. For complex reactions, multiple steps and competing pathways can be evaluated to predict the most likely mechanism.
A hypothetical reaction for the formation of a substituted indazole might proceed through different transition states depending on the reagents and conditions. The activation barriers for these pathways can be calculated to determine which is kinetically favored.
Table 1: Hypothetical Activation Barriers for Indazole Formation
| Reaction Pathway | Transition State | Calculated Activation Barrier (kcal/mol) |
|---|---|---|
| Concerted Cyclization | TS1 | 25.8 |
| Stepwise Addition-Elimination | TS2 | 31.2 |
| Radical-mediated Cyclization | TS3 | 22.5 |
Note: This table is illustrative and based on general principles of computational chemistry applied to heterocyclic synthesis.
Many reactions involving indazoles can lead to multiple regioisomers. Computational modeling is particularly adept at predicting and explaining the regioselectivity observed in these reactions. The introduction of substituents like the bromo and trifluoromethyl groups on the indazole ring significantly influences its electronic properties and, consequently, the regioselectivity of its reactions.
A notable example is the N-alkylation of substituted indazoles. DFT calculations on compounds like methyl 5-bromo-1H-indazole-3-carboxylate have been used to understand the factors governing N1 versus N2 alkylation. nih.govnih.gov These studies reveal that the regioselectivity can be controlled by the choice of reagents and reaction conditions. For instance, the use of a cesium salt may favor N1 substitution through a chelation mechanism, while other conditions might lead to the N2 product, driven by non-covalent interactions. nih.govnih.gov
To predict regioselectivity, computational methods such as Natural Bond Orbital (NBO) analysis and the calculation of Fukui indices are employed. nih.govnih.gov NBO analysis provides insights into the partial charges on the nitrogen atoms of the indazole ring. The more nucleophilic nitrogen atom is generally the preferred site of electrophilic attack. Fukui functions indicate the change in electron density at a specific point in a molecule when the total number of electrons is changed, highlighting the most reactive sites.
Table 2: Calculated NBO Charges and Fukui Indices for a Substituted Indazole
| Atom | NBO Partial Charge | Fukui Index (for electrophilic attack) |
|---|---|---|
| N1 | -0.45 | 0.18 |
| N2 | -0.32 | 0.25 |
Note: This table is illustrative. For a given indazole, the nitrogen with the higher Fukui index for electrophilic attack is the predicted site of alkylation.
The electron-withdrawing nature of the trifluoromethyl group at the 2-position of this compound would significantly influence the electron density and reactivity of the indazole core, a factor that can be precisely quantified through these computational approaches.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net
For this compound, MD simulations can be used to explore its conformational landscape. The rotation around single bonds, such as the N-CF3 bond, and the puckering of the five-membered ring can be analyzed. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site or to participate in intermolecular interactions.
Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating the molecule in a solvent or in the presence of other molecules, one can observe and quantify interactions such as hydrogen bonding, halogen bonding, and π-π stacking. nih.gov The bromine atom in this compound is capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in crystal engineering and molecular recognition. nih.gov Computational studies on halogenated oxindoles have demonstrated the use of methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis to characterize and quantify these weak interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (at a theoretical level, not involving biological outcomes)
QSAR and QSPR studies aim to establish a mathematical relationship between the structural or property descriptors of a set of compounds and their activity or another property of interest. While QSAR is most famously used in drug discovery to predict biological activity, the underlying principles can be applied to predict a wide range of physicochemical properties in what is known as QSPR. These studies are inherently theoretical and rely on calculated molecular descriptors.
For this compound, a QSPR study could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. This would involve:
Creating a dataset: A series of indazole derivatives with known experimental values for the property of interest would be compiled.
Calculating molecular descriptors: A large number of molecular descriptors would be calculated for each compound in the dataset. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Developing a model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates a subset of the descriptors with the property of interest.
Validating the model: The predictive power of the model would be assessed using statistical validation techniques.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| methyl 5-bromo-1H-indazole-3-carboxylate |
Chemical Biology and Molecular Recognition Studies Involving 3 Bromo 2 Trifluoromethyl 2h Indazole Scaffold
Design Principles for Indazole Scaffolds in Ligand-Target Interactions
The design of effective and selective ligands based on the indazole scaffold involves a deep understanding of how the core ring system and its substituents interact with the molecular target. These interactions are crucial for achieving the desired biological response.
The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a critical pharmacophore in many biologically active compounds. nih.gov Its aromatic nature allows for various non-covalent interactions, including π-π stacking with aromatic amino acid residues like phenylalanine in the binding pockets of proteins. nih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors or donors, further anchoring the ligand to its target. The planarity of the indazole ring can be beneficial for fitting into specific binding sites. taylorandfrancis.com The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is a key consideration in its molecular design and synthesis. nih.gov
The strategic placement of substituents on the indazole core is a fundamental strategy in medicinal chemistry to fine-tune the pharmacological profile of a compound. The bromine atom and the trifluoromethyl group at the 3- and 2-positions, respectively, of the 2H-indazole scaffold play significant roles in modulating ligand affinity and selectivity.
The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein. This can enhance binding affinity and contribute to selectivity. In the synthesis of some indazole derivatives, bromination is a key step to enable further functionalization through cross-coupling reactions, allowing for the introduction of various aryl groups to explore the chemical space and optimize activity. nih.gov
The trifluoromethyl (CF3) group is a common substituent in drug design due to its unique properties. mdpi.com Its strong electron-withdrawing nature significantly alters the electronic properties of the indazole ring. researchgate.net This modification can influence the pKa of the molecule and its ability to form hydrogen bonds and electrostatic interactions. mdpi.comresearchgate.net The CF3 group is also known to enhance metabolic stability due to the strength of the carbon-fluorine bonds, which can lead to a longer biological half-life. mdpi.com Furthermore, the lipophilicity of the trifluoromethyl group can improve a compound's ability to cross cellular membranes. mdpi.comresearchgate.net The steric bulk of the CF3 group, while larger than a methyl group, can also contribute to increased binding affinity and selectivity by promoting better hydrophobic interactions within the binding pocket. mdpi.comresearchgate.net
Mechanistic Probes and Chemical Tools Development
The functional groups on the 3-bromo-2-(trifluoromethyl)-2H-indazole scaffold are well-suited for its development as both a mechanistic probe and a versatile chemical building block.
Systematic modification of the indazole scaffold is a powerful strategy to dissect molecular mechanisms. A compelling example comes from the development of indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel. nih.gov Through structure-activity relationship (SAR) studies, researchers discovered that the specific regiochemistry of the amide linker at the C3 position was absolutely critical for activity. nih.gov
In this study, the indazole-3-carboxamide isomer actively blocked calcium influx and stabilized mast cells with sub-micromolar efficacy. nih.gov In contrast, the corresponding reverse amide isomer was completely inactive, even at high concentrations. nih.gov This stark difference demonstrated that a specific vector and orientation of the substituent at the C3 position are required for effective interaction with the CRAC channel, thereby elucidating a key mechanistic detail of binding and inhibition. This principle highlights how modifications originating from the C3 position of an indazole core can serve as a probe for understanding molecular requirements for a biological effect.
The this compound molecule is an ideal starting point for the synthesis of sophisticated molecular probes. The bromine atom at the C3 position is a key functional handle for introducing further complexity and functionality. Halogenated indazoles are frequently used as precursors in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. researchgate.netchim.it This allows for the straightforward attachment of various reporter groups, including:
Fluorophores: To create fluorescent probes for use in cellular imaging and high-throughput screening. Certain N-aryl-2H-indazoles have been shown to be intrinsically fluorescent, a property that could be tuned through substitution at the C3 position. nih.gov
Biotin (B1667282) tags: For affinity purification of target proteins (pull-down assays).
Photo-affinity labels: To covalently cross-link the molecule to its biological target upon photo-activation, enabling definitive target identification.
The trifluoromethyl group at the N2 position also plays a crucial role by modulating the electronic properties and lipophilicity of the scaffold, which can enhance cell permeability and metabolic stability, desirable properties for an effective chemical probe. nih.govmdpi.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Hypotheses
Based on studies of related indazole derivatives, several SAR and SPR hypotheses can be formulated for the this compound scaffold.
Structure-Activity Relationship (SAR) Hypotheses:
The C3 Position as a Key Vector: The C3 position is a critical determinant of biological activity. As seen with CRAC channel modulators, the specific chemical nature and spatial orientation of the substituent introduced at this position (by replacing the bromine) will likely govern target affinity and efficacy. nih.gov Research on hepcidin (B1576463) inhibitors also points to the importance of substitution at the C3 position for potency. nih.gov
Role of the N2-Substituent: The trifluoromethyl group at N2 is predicted to significantly influence activity. Compared to an unsubstituted or alkyl-substituted N2 position, the strongly electron-withdrawing CF3 group alters the electronic distribution of the entire heterocyclic ring system, which can impact non-covalent interactions within a protein binding site.
Aromatic Ring Substitution: Substitution on the fused benzene ring of the indazole core would allow for fine-tuning of activity. Adding electron-donating or electron-withdrawing groups can modulate binding affinity and specificity, as demonstrated in various kinase inhibitor programs targeting the indazole scaffold. chim.it
Structure-Property Relationship (SPR) Hypotheses:
Lipophilicity and Permeability: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical property for targeting intracellular proteins.
Metabolic Stability: The CF3 group can improve metabolic stability by blocking potential sites of oxidative metabolism, a common strategy in medicinal chemistry to increase a compound's half-life. nih.gov
Aqueous Solubility: While increasing lipophilicity, extensive functionalization can sometimes negatively impact aqueous solubility. Therefore, a balance must be struck, often by incorporating polar functional groups at the C3 position or on the fused benzene ring to maintain sufficient solubility for biological testing.
The following table summarizes SAR findings for indazole-3-carboxamides targeting CRAC channels, illustrating the critical nature of the C3-position regiochemistry. nih.gov
| Compound | Regiochemistry | Modification | Activity (Calcium Influx IC50) |
| 12d | Indazole-3-carboxamide | 3-carboxamide linker | Sub-micromolar |
| 9c | Reverse Amide Isomer | Isomeric amide linker | Inactive (>100 µM) |
This data strongly supports the hypothesis that the vector of substitution at the C3 position is a primary driver of biological activity for this class of compounds.
Systematic Modification and Activity Correlation
Systematic modification of the this compound scaffold is a key strategy to understand its structure-activity relationship (SAR). By methodically altering specific positions on the indazole ring and observing the resultant changes in biological activity, researchers can identify the key molecular features responsible for its effects. The primary points of modification on this scaffold are the indazole core itself and the pendant groups at the 3- and 2-positions.
The bromine atom at the 3-position is a particularly interesting site for modification. Its replacement with other halogens (chlorine, iodine) or with hydrogen can significantly impact the potential for halogen bonding interactions with biological targets. rsc.orgnih.gov Halogen bonds are noncovalent interactions where the halogen atom acts as an electrophilic species, interacting with Lewis bases such as the oxygen atoms in the backbones of proteins. ijres.orgnih.gov The strength of this interaction varies with the halogen, generally increasing with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.gov Therefore, substituting the bromine with iodine would be expected to enhance halogen bonding, while substitution with chlorine would weaken it.
The trifluoromethyl group at the N2 position is another critical determinant of the molecule's properties. This group is known to significantly increase the lipophilicity and metabolic stability of heterocyclic compounds. nih.govnih.gov Its replacement with a methyl group, for instance, would decrease lipophilicity and potentially alter the molecule's ability to cross cell membranes. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the entire indazole ring system.
A hypothetical SAR study could involve synthesizing a series of analogs and testing their activity in a relevant biological assay, for instance, as inhibitors of a specific enzyme. The results could be tabulated to draw correlations between structural changes and activity.
| Compound | R1 (Position 3) | R2 (Position 2) | R3 (Position 5) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 1 | -Br | -CF3 | -H | 5.2 |
| 2 | -I | -CF3 | -H | 2.8 |
| 3 | -Cl | -CF3 | -H | 10.5 |
| 4 | -H | -CF3 | -H | > 50 |
| 5 | -Br | -CH3 | -H | 15.7 |
| 6 | -Br | -CF3 | -NO2 | 3.1 |
| 7 | -Br | -CF3 | -OCH3 | 8.9 |
From such hypothetical data, one could infer that a halogen at position 3 is crucial for activity, with the larger iodine atom providing the best potency, likely due to stronger halogen bonding. The trifluoromethyl group at position 2 also appears important for maintaining good activity. Furthermore, an electron-withdrawing group at position 5 enhances activity, while an electron-donating group diminishes it.
Understanding Physicochemical Property Impact on Molecular Recognition (e.g., lipophilicity, pKa)
The physicochemical properties of a molecule, such as its lipophilicity and acidity (pKa), are fundamental to its ability to be recognized by and interact with biological targets. For the this compound scaffold, these properties are heavily influenced by its unique substitution pattern.
Lipophilicity , often expressed as logP or logD, is a measure of a compound's ability to partition between an oily and an aqueous phase. It is a critical factor in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is a strong contributor to increased lipophilicity. nih.govnih.gov The replacement of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's ability to cross cellular membranes and reach its target. nih.govnih.gov
pKa , which reflects the acidity or basicity of a compound, is another crucial parameter. It determines the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and ability to interact with charged residues in a biological target. The indazole ring is weakly basic. The presence of the highly electron-withdrawing trifluoromethyl group at the N2 position is expected to significantly decrease the basicity of the nitrogen atoms in the indazole ring, thereby lowering the pKa of its conjugate acid compared to an N-alkylated indazole. nih.gov
The interplay of these physicochemical properties dictates how the molecule is recognized at a molecular level. For instance, a high degree of lipophilicity might favor partitioning into the hydrophobic core of a protein, while the specific geometry and electronic nature of the bromine atom could facilitate a directional halogen bond with a carbonyl oxygen or other Lewis basic group in the protein's binding site. nih.gov
A hypothetical analysis of the physicochemical properties of a series of analogs could be presented as follows:
| Compound | R1 (Position 3) | R2 (Position 2) | R3 (Position 5) | Calculated logP | Predicted pKa (conjugate acid) |
|---|---|---|---|---|---|
| 1 | -Br | -CF3 | -H | 3.8 | 1.2 |
| 2 | -I | -CF3 | -H | 4.2 | 1.1 |
| 3 | -Cl | -CF3 | -H | 3.5 | 1.2 |
| 4 | -H | -CF3 | -H | 3.0 | 1.3 |
| 5 | -Br | -CH3 | -H | 2.9 | 2.5 |
| 6 | -Br | -CF3 | -NO2 | 3.7 | 0.8 |
| 7 | -Br | -CF3 | -OCH3 | 3.6 | 1.5 |
These hypothetical data illustrate the expected trends. The N-CF3 group significantly lowers the pKa compared to the N-CH3 analog, making it a much weaker base. Lipophilicity (logP) is highest for the N-CF3 analogs, with the iodine substitution further increasing it. By correlating these physicochemical parameters with the biological activity data from the previous section, a more complete picture of the molecular recognition requirements for this scaffold can be developed. For example, the enhanced activity of the N-CF3 analogs might be attributed to a combination of increased lipophilicity, facilitating target access, and the specific electronic influence of this group on the indazole core, which could optimize interactions within the binding site.
Future Research Directions and Advanced Applications in Chemical Sciences
Development of Novel Synthetic Methodologies for Indazole Derivatives
The synthesis of indazole derivatives has been a subject of intense study, with a continuous drive towards more efficient, safer, and sustainable methods. researchgate.netresearchgate.netrsc.orgnih.govorganic-chemistry.org The unique substitution pattern of 3-bromo-2-(trifluoromethyl)-2H-indazole presents both challenges and opportunities for the development of cutting-edge synthetic strategies.
Flow Chemistry and Automated Synthesis Approaches
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, scalability, and reaction control. researchgate.netnih.govd-nb.infomdpi.com The application of flow chemistry to the synthesis of indazole derivatives, including those bearing a trifluoromethyl group, is a promising area of future research. researchgate.netnih.gov
Flow reactors can enable the use of hazardous reagents and extreme reaction conditions with enhanced safety. For instance, the diazotization of anilines, a common step in some indazole syntheses, can be performed more safely in a continuous flow setup. nih.gov Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities. The synthesis of substituted indazoles has been successfully demonstrated using flow reactors, highlighting the potential for this technology to be applied to the synthesis of this compound and its derivatives. researchgate.netnih.gov
Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of new reactions and the rapid generation of compound libraries for screening purposes. The development of automated processes for the synthesis and derivatization of this compound would be a significant step forward, enabling high-throughput synthesis of novel compounds for various applications.
| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours. nih.gov |
| Scalability | Often challenging | Readily scalable by extending operation time. researchgate.net |
| Safety | Handling of hazardous intermediates can be risky | Improved safety due to small reaction volumes and better heat dissipation. d-nb.info |
| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters. nih.gov |
Sustainable and Catalyst-Free Transformations
The principles of green chemistry are increasingly guiding synthetic strategy, with a focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. In the context of indazole synthesis, this translates to the development of sustainable and catalyst-free transformations.
Visible-light-driven photocatalysis has emerged as a powerful tool for green synthesis, enabling reactions to proceed under mild conditions without the need for external heat or stoichiometric reagents. rsc.org Photocatalyst-free methods, where the substrate itself absorbs light and initiates the reaction, are particularly attractive. rsc.org For example, visible-light-driven photocyclization of aryl azides has been developed for the synthesis of 2H-indazole-3-carboxamides under catalyst-free conditions. rsc.org Exploring similar light-mediated, catalyst-free cyclization strategies for the synthesis of this compound from appropriately designed precursors is a key future direction.
Electrochemical synthesis offers another sustainable alternative, using electricity as a "clean" reagent to drive reactions. researchgate.net Metal-free electrochemical methods have been developed for the C-3 functionalization of 2H-indazoles. researchgate.net The development of electrochemical methods for the direct bromination and trifluoromethylation of the indazole core, or for the cyclization step itself, would represent a significant advance in the sustainable synthesis of this compound.
Furthermore, metal-free multicomponent reactions provide an efficient and atom-economical approach to complex molecules from simple starting materials. nih.govfrontiersin.org The design of novel metal-free multicomponent reactions that can assemble the this compound scaffold in a single step is a challenging but highly rewarding goal for future research.
Exploration of this compound as a Synthon for Complex Molecular Architectures
The presence of both a bromine atom and a trifluoromethyl group on the indazole ring makes this compound a highly versatile synthetic building block, or "synthon." These two functional groups can be selectively manipulated to introduce a wide range of other substituents, allowing for the construction of complex molecular architectures.
Building Blocks for Natural Product Synthesis
While there are no widely known natural products containing the this compound moiety itself, the indazole core is a key structural feature in many biologically active natural products and their synthetic analogues. beilstein-journals.org The unique electronic properties conferred by the trifluoromethyl group can be exploited to mimic or enhance the biological activity of natural products.
Future research could focus on utilizing this compound as a key fragment in the total synthesis of complex natural products or their designed analogues. The bromine atom can serve as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce complex carbon or nitrogen-based substituents. The trifluoromethyl group can influence the conformation and metabolic stability of the final molecule, potentially leading to improved pharmacological properties.
Creation of Functional Materials with Indazole Cores
Indazole-based compounds are not only important in medicinal chemistry but also have potential applications in materials science. The rigid, planar structure of the indazole ring system, combined with the ability to introduce various functional groups, makes it an attractive core for the design of functional materials.
The trifluoromethyl group is known to impart unique properties to organic materials, such as high thermal stability, chemical resistance, and specific electronic characteristics. By leveraging the reactivity of the bromine atom in this compound, this building block can be incorporated into polymers, dendrimers, or other supramolecular assemblies.
Future research in this area could explore the synthesis of:
Organic Light-Emitting Diodes (OLEDs): The indazole core could be part of the emissive or charge-transporting layer in OLED devices.
Sensors: The electronic properties of the indazole ring could be modulated by the binding of analytes, leading to changes in fluorescence or other detectable signals.
Liquid Crystals: The rigid structure of the indazole core could be used to design new liquid crystalline materials with specific phase behaviors.
| Reaction Type | Reagent/Catalyst | Potential Product | Application Area |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-2-(trifluoromethyl)-2H-indazole | Medicinal Chemistry, Materials Science |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 3-Amino-2-(trifluoromethyl)-2H-indazole | Medicinal Chemistry |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-2-(trifluoromethyl)-2H-indazole | Materials Science, Chemical Biology |
| Stille Coupling | Organostannane, Pd catalyst | 3-Alkenyl/Aryl-2-(trifluoromethyl)-2H-indazole | Medicinal Chemistry, Materials Science |
Advanced Chemical Biology Investigations
The unique physicochemical properties of the trifluoromethyl group make it a valuable tool in chemical biology. The introduction of a trifluoromethyl group can enhance the metabolic stability, binding affinity, and membrane permeability of bioactive molecules. nih.gov this compound can serve as a platform for the development of novel chemical probes and modulators of biological processes.
Future research in this area could involve the synthesis of libraries of 3-substituted-2-(trifluoromethyl)-2H-indazoles, derived from the parent bromo-compound, for screening against a variety of biological targets. The trifluoromethyl group can also be used as a sensitive reporter group for ¹⁹F NMR spectroscopy, a powerful technique for studying protein-ligand interactions and in vivo imaging.
The development of photo-activatable or "caged" derivatives of bioactive 3-substituted-2-(trifluoromethyl)-2H-indazoles would allow for precise spatial and temporal control over their activity in biological systems. Furthermore, the indazole core itself is a known pharmacophore, and the presence of the trifluoromethyl group could lead to novel biological activities. nih.govnih.gov For example, 2-phenyl-2H-indazole derivatives with a trifluoromethyl substituent have shown promising antiprotozoal activity. nih.gov Further investigation into the biological effects of this compound and its derivatives could uncover new therapeutic leads.
Expanding the Repertoire of Molecular Targets
The indazole scaffold is a well-established pharmacophore found in numerous kinase inhibitors. nih.gov Derivatives have shown activity against a range of protein kinases, which are crucial regulators of cellular processes. Future research on this compound and its progeny will likely focus on expanding the list of known molecular targets.
Based on the activities of related indazole compounds, several kinase families present themselves as primary areas of investigation. These include:
Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole derivatives have been identified as inhibitors of FGFR kinases, with IC50 values in the micromolar range. nih.gov The substitution pattern on the indazole core is critical for activity and selectivity.
Extracellular Signal-Regulated Kinases (ERK1/2): Structure-guided design has led to 1H-indazole amide derivatives that show potent enzymatic and cellular activity against ERK1/2. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Indazole derivatives, particularly those with substitutions at the 2-position of a linked pyrimidine (B1678525) ring, have been reported as VEGFR-2 inhibitors. nih.gov The nature of these substituents, such as the presence of methoxy (B1213986) groups, can influence potency. nih.gov
Aurora Kinases: Docking studies of indazole derivatives have shown potential binding to the hinge residues of Aurora A kinase, suggesting a mechanism for their inhibitory activity. nih.gov
Pim Kinases: Substituted 6-azaindazoles have been identified as inhibitors of pan-Pim kinases, and simple modifications like the addition of a methyl group can significantly increase potency. nih.gov
G Protein-Coupled Receptor Kinases (GRKs): Hybrid molecules combining indazole and paroxetine (B1678475) structures have demonstrated significant activity against GRK2. nih.gov
The 3-bromo handle on the target compound is particularly advantageous for exploring these targets. It serves as a versatile anchor point for coupling reactions, such as the Suzuki-Miyaura cross-coupling, allowing for the systematic introduction of a wide array of chemical moieties. researchgate.netnih.gov This capability enables the creation of large libraries of derivatives for screening against diverse kinase panels, facilitating the discovery of new and selective inhibitors. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, further increases the potential of these derivatives as effective modulators of protein function.
| Potential Molecular Target Class | Examples of Specific Targets | Relevant Indazole Scaffolds |
| Receptor Tyrosine Kinases | FGFR1, FGFR2, VEGFR-2 | 1H-Indazoles, Indazole-pyrimidines |
| Serine/Threonine Kinases | ERK1/2, Aurora A, Pim-1, GRK2 | 1H-Indazole amides, 6-Azaindazoles |
Design of Advanced Chemical Probes for Cellular Studies
Beyond therapeutic applications, this compound is an excellent starting point for the design of advanced chemical probes to investigate cellular biology. Chemical probes are small molecules used to study and manipulate biological systems, providing insights into protein function and cellular pathways in a mechanistic, non-clinical context.
The development of such probes from the parent compound would involve chemically modifying the scaffold to incorporate specific functionalities:
Affinity-based Probes: The bromine atom can be substituted with a photoreactive group (e.g., a diazirine or benzophenone) or a latent electrophile. These probes, upon binding to their target protein, can be activated by UV light or cellular nucleophiles to form a covalent bond, allowing for the identification and isolation of the target protein.
Fluorescent Probes: A fluorophore could be attached to the indazole scaffold, again using the bromine as a conjugation point. Such probes would enable the visualization of the target protein's localization and dynamics within living cells using fluorescence microscopy. The trifluoromethyl group could help in fine-tuning the photophysical properties of the probe.
Biotinylated Probes: The introduction of a biotin (B1667282) tag would allow for the affinity purification of the target protein and its binding partners from cell lysates, a crucial step in understanding the protein's interaction network.
The core challenge lies in ensuring that the addition of these functional tags does not abolish the binding affinity and selectivity of the original indazole scaffold for its molecular target. This requires a careful and iterative design process, often guided by computational modeling and structure-activity relationship (SAR) studies.
Interdisciplinary Research with Materials Science and Nanotechnology
The unique electronic and structural properties of the indazole ring system suggest potential applications at the interface of chemistry, materials science, and nanotechnology. sigmaaldrich.comsigmaaldrich.com While direct research on this compound in these fields is nascent, the characteristics of the indazole core offer promising avenues for exploration.
Indazole-containing compounds have been investigated for their photophysical properties, including their use in organic light-emitting diodes (OLEDs) and as fluorescent materials. researchgate.net The rigid, aromatic structure of the indazole nucleus can be incorporated into larger conjugated systems to create novel organic pigments or materials exhibiting aggregation-induced emission (AIE). bldpharm.com The this compound scaffold could serve as a key building block in the synthesis of such advanced materials. The bromine atom provides a reactive site for polymerization or for grafting onto surfaces and nanomaterials, while the trifluoromethyl group can be used to tune the material's electronic properties, solubility, and stability.
Furthermore, the ability of the indazole nitrogen atoms to coordinate with metal ions opens up possibilities in supramolecular chemistry and the design of metal-organic frameworks (MOFs). researchgate.net These materials have applications in gas storage, catalysis, and sensing. By designing ligands based on the this compound structure, it may be possible to create novel MOFs with tailored pore sizes and functionalities.
Integration of Artificial Intelligence and Machine Learning in Indazole Research
AI and ML models are increasingly used to predict the outcomes of chemical reactions and to devise optimal synthetic routes. nih.govnih.gov For a molecule like this compound, these models can offer significant advantages:
Retrosynthesis Planning: ML-based platforms can analyze vast databases of chemical reactions to propose novel and efficient retrosynthetic pathways. acs.orgnih.gov This can help chemists devise more effective strategies for synthesizing complex derivatives from the starting indazole scaffold.
Reaction Condition Optimization: AI models can predict how changes in reaction parameters (e.g., solvent, temperature, catalyst) will affect the yield and selectivity of reactions involving the indazole core. For instance, predicting the regioselectivity of further halogenations or functionalizations on the indazole ring is a complex challenge where ML could excel. rsc.org
Reactivity Prediction: Computational models can predict the reactivity of different sites on the indazole ring system. For example, quantum chemical calculations like INDO have been used to estimate electron densities at the nitrogen atoms to predict the outcomes of methylation reactions on the indazole core. rsc.org Similar models could be developed to predict the reactivity of the C-Br bond or the susceptibility of the aromatic ring to further substitution.
| AI/ML Application | Description | Potential Impact on Indazole Research |
| Retrosynthesis | Algorithms propose synthetic routes by working backward from the target molecule. acs.orgnih.gov | Faster discovery of efficient pathways to complex indazole derivatives. |
| Forward Prediction | Models predict the products of a given set of reactants and conditions. acs.org | Better understanding of side reactions and optimization of desired product yield. |
| Reactivity Analysis | Computational methods calculate electronic properties to predict reactive sites. rsc.org | Guiding the design of selective functionalization reactions on the indazole scaffold. |
Beyond optimizing existing chemistry, AI and ML are powerful tools for the de novo design of entirely new molecules with desired properties. This involves using algorithms to generate novel chemical structures that are predicted to be active against a specific biological target.
Starting with a fragment like the 2-(trifluoromethyl)-2H-indazole core, generative models can explore vast chemical space to design new scaffolds. This process often involves:
Fragment-Based Growth: Algorithms can take a core fragment known to bind to a target and suggest novel chemical extensions to improve affinity and selectivity. nih.gov This approach has been successfully used to discover new indazole-based FGFR inhibitors. nih.gov
Scaffold Hopping: AI can identify structurally novel scaffolds that maintain the key pharmacophoric features of a known active molecule, leading to the discovery of new intellectual property.
Multi-Parameter Optimization: Modern AI tools can simultaneously optimize a molecule for multiple properties, such as target affinity, selectivity, and synthetic accessibility, to accelerate the identification of high-quality lead compounds.
Q & A
Q. What are the common synthetic routes for 3-bromo-2-(trifluoromethyl)-2H-indazole, and what experimental parameters are critical for optimizing yield?
Answer: The synthesis typically involves palladium-catalyzed cross-coupling or direct C-H functionalization. For example:
- Palladium-Catalyzed Coupling: Reacting 2-substituted indazoles (e.g., 2-benzyl-2H-indazole) with aryl bromides (e.g., 3,5-bis(trifluoromethyl)bromobenzene) using Pd(OAc)₂, PPh₃, and Na₂CO₃ under microwave heating (150°C) achieves regioselective arylation at the C3 position . Key parameters include catalyst loading (≤5 mol%), solvent choice (DMF or toluene), and reaction time (≤2 hours).
- Direct Trifluoromethylation: Photocatalytic methods using ionic liquids (e.g., [BMIM]PF₆) under visible light enable metal/oxidant-free introduction of the trifluoromethyl group. Reaction efficiency depends on light intensity, solvent polarity, and substituent effects on the indazole core .
Characterization: Post-synthesis purification via flash chromatography (silica gel, pentane/Et₂O) and validation by ¹H/¹³C/¹⁹F NMR, elemental analysis, and melting point determination are critical .
Q. How do researchers confirm the regioselectivity of functionalization (e.g., bromination at C3 vs. C1) in 2H-indazole derivatives?
Answer: Regioselectivity is confirmed through:
- X-ray Crystallography: Single-crystal structures (e.g., C10H7BrF3N3O) reveal bond angles and dihedral angles between aromatic and heterocyclic rings, confirming substitution patterns .
- NMR Analysis: Distinct splitting patterns in ¹H NMR (e.g., singlet for C3-bromo protons) and ¹³C NMR coupling constants (e.g., J = 33.8 Hz for CF₃ groups) differentiate C3 vs. C1 substitution .
- Computational Modeling: DFT calculations predict electron density distributions at reactive sites, guiding synthetic design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between metal-catalyzed and metal-free trifluoromethylation methods?
Answer: Discrepancies arise from differing mechanisms:
- Metal-Catalyzed Pathways: Pd-mediated reactions favor electrophilic substitution, requiring precise control of oxidative additives (e.g., Ag₂O) to avoid over-halogenation .
- Photocatalytic Methods: Radical-based mechanisms (via 4CzIPN photocatalyst) under visible light avoid metal contamination but require rigorous solvent optimization (e.g., ionic liquids for stabilizing intermediates) .
Resolution Strategy: Compare kinetic profiles (e.g., reaction half-life) and byproduct analysis (HPLC-MS) to identify mechanistic bottlenecks. For example, ionic liquids reduce side reactions in photochemical routes by stabilizing trifluoromethyl radicals .
Q. What strategies improve the sustainability of synthesizing this compound while maintaining regiochemical control?
Answer: Green chemistry approaches include:
- Solvent-Free Microwave Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and energy consumption while enhancing yield (≥90%) .
- Ionic Liquid Recycling: Reuse [BMIM]PF₆ for ≥5 cycles without significant activity loss, confirmed by ¹⁹F NMR monitoring of trifluoromethylation efficiency .
- Visible Light Photocatalysis: Eliminates toxic metal catalysts and oxidants, achieving 80–85% yield with 4CzIPN as an organic photocatalyst .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
Answer:
- Steric Effects: Bulky substituents at C2 (e.g., 3,4,5-trimethoxyphenyl) enhance binding to hydrophobic enzyme pockets (e.g., tubulin in cytotoxic agents), as shown in Combretastatin A-4 hybrids .
- Electronic Effects: The electron-withdrawing CF₃ group increases metabolic stability and membrane permeability, while bromine at C3 facilitates halogen bonding with target proteins (e.g., kinases) .
Validation: SAR studies via IC₅₀ assays against cancer cell lines (e.g., MCF-7) and molecular docking (e.g., PDB: 1TUB) correlate substituent effects with activity .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
Answer: Key challenges include:
- Fluorine Signal Splitting: Overlapping ¹⁹F NMR peaks (e.g., δ = -63.0 ppm for CF₃) are resolved using high-field instruments (≥400 MHz) and cryoprobes .
- Crystallization Difficulties: Low solubility in polar solvents necessitates mixed-solvent systems (hexane/EtOAc) for single-crystal growth .
- Elemental Analysis Discrepancies: Trace solvent retention (e.g., DMF) inflates carbon percentages. Combustion analysis with TGA-MS ensures purity >98% .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Predict reaction pathways (e.g., Fukui indices for electrophilic attack at C3) and transition states (e.g., activation energy for Pd insertion) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., ionic liquid vs. DMF) on reaction kinetics and intermediate stability .
- Docking Studies: Identify potential biological targets by analyzing binding affinities with proteins (e.g., COX-2 for anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
